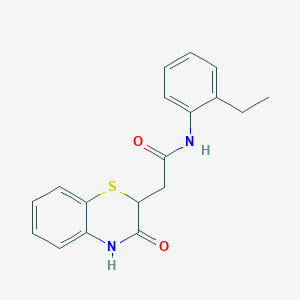

N-(2-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Description

N-(2-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a benzothiazine derivative characterized by a bicyclic 1,4-benzothiazin-3-one core fused to an acetamide moiety. The acetamide group is substituted at the ortho position of the phenyl ring with an ethyl group. This compound belongs to a broader class of 1,4-benzothiazine derivatives known for diverse biological activities, including antifungal, antibacterial, and anti-inflammatory properties .

Properties

IUPAC Name |

N-(2-ethylphenyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-2-12-7-3-4-8-13(12)19-17(21)11-16-18(22)20-14-9-5-6-10-15(14)23-16/h3-10,16H,2,11H2,1H3,(H,19,21)(H,20,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKCLPPCCQHBSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CC2C(=O)NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves the condensation of 2-ethylphenylamine with 2-chloroacetyl chloride, followed by cyclization with 2-aminobenzenethiol. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or ethanol. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the acetamide moiety.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are used under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

N-(2-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory or antimicrobial agent.

Materials Science: The compound is studied for its properties as a precursor in the synthesis of advanced materials.

Biological Studies: It is used in research to understand its interactions with biological macromolecules.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved often include modulation of oxidative stress or inhibition of microbial growth.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The biological and physicochemical properties of 1,4-benzothiazine derivatives are highly dependent on the substituent type and position on the phenyl ring. Below is a comparative analysis of key analogs:

Impact of Substituent Position

- Para vs. Ortho Substitution : 3D-QSAR studies indicate that bulky substituents at the para or meta positions enhance antifungal activity by optimizing steric interactions with target enzymes. For example, YHV98-4 (para-Cl) demonstrates potent antifungal activity, whereas the ortho-ethyl derivative may exhibit reduced efficacy due to steric constraints.

- Electron-Withdrawing Groups (EWGs) : Chloro (Cl) and trifluoromethyl (CF₃) substituents at para positions improve binding to hydrophobic pockets in biological targets, as seen in Hv1 channel inhibitors and ROR-gamma modulators.

- Electron-Donating Groups (EDGs): Ethoxy and dimethylamino groups enhance solubility but may reduce target affinity compared to EWGs.

Biological Activity

N-(2-ethylphenyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound belonging to the benzothiazine class, recognized for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O2S, with a molecular weight of approximately 342.41 g/mol. The compound features a benzothiazine core which is known for its diverse biological activities.

Research indicates that this compound interacts with various biological targets, particularly ATP-binding cassette (ABC) transporters. These transporters are crucial in drug metabolism and resistance mechanisms. The modulation of ABC transporters may enhance the efficacy of co-administered therapeutic agents and improve drug absorption and distribution .

Pharmacological Effects

Studies have shown that this compound exhibits several pharmacological properties:

- Anticancer Activity : Preliminary studies suggest potential anticancer effects against various cell lines. The compound may induce apoptosis in cancer cells through the modulation of cellular pathways involved in survival and proliferation.

- Anti-inflammatory Effects : It has been observed to possess anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, indicating its potential as an antimicrobial agent.

Study 1: Anticancer Activity

A study conducted by researchers examined the effect of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting that the compound effectively induces cytotoxicity in cancer cells through apoptosis pathways.

Study 2: Modulation of ABC Transporters

Another investigation focused on the interaction between this compound and ABC transporters. The findings revealed that it could inhibit the efflux activity of P-glycoprotein (P-gp), enhancing the intracellular concentration of chemotherapeutic agents in resistant cancer cell lines .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.